4-Methyl-5-imidazolemethanol hydrochloride

Beschreibung

The exact mass of the compound (4-methyl-1H-imidazol-5-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38585-62-5, 91323-13-6 | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40191906 | |

| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige granules; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38585-62-5 | |

| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-5-imidazolemethanol hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-5-imidazolemethanol hydrochloride (CAS No: 38585-62-5). The information is intended to support research, development, and quality control activities involving this compound.

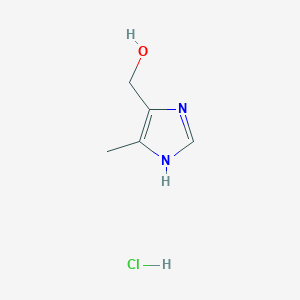

Chemical Identity and Structure

This compound is a heterocyclic organic compound.[1] It is structurally characterized by a central imidazole ring substituted with a methyl group and a hydroxymethyl group.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

Molecular Structure:

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O · HCl | [2][3] |

| Molecular Weight | 148.59 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white or very slightly beige crystalline powder | [1][7][8] |

| Melting Point | 231-235 °C (decomposes) | [4][6][7][8] |

| Boiling Point | 389.1 °C at 760 mmHg | [7] |

| Flash Point | 189.1 °C | [7] |

| Solubility | Soluble in water. Sparingly soluble in DMSO, slightly soluble in methanol. | [1][8] |

| Stability | Stable under normal temperatures and pressures. It is hygroscopic. | [1][7][9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from moisture. | [7][8][9] |

Spectroscopic and Analytical Data

| Identifier | Value | Source(s) |

| CAS Number | 38585-62-5 | [1][2][3][4][5][6][7][10][11] |

| EC Number | 254-021-7 | [3][5][6] |

| MDL Number | MFCD00040986 | [3] |

| InChI | 1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | [3][5] |

| InChI Key | UBHDUFNPQJWPRQ-UHFFFAOYSA-N | [3][5] |

| SMILES | Cl.Cc1[nH]cnc1CO | [3] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible results. Below are generalized protocols for melting point and solubility determination.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity for a crystalline solid.[12]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12][13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[12][13]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[13]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting point range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[14]

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of water in a sealed flask.[14]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[15]

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and separated from the solid phase, typically by filtration through a low-binding membrane filter or by centrifugation.[16][17]

-

Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Synthesis and Applications

This compound is typically synthesized through multi-step organic transformations starting from commercially available imidazole derivatives.[1] One reported method involves the acid hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.[18]

Its primary application is as a synthetic intermediate in the preparation of other molecules, such as histamine receptor agonists and antagonists.[1] For example, it has been used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.[2][3] It is also identified as an impurity of Cimetidine.[19]

Safety and Handling

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling: Handle in a well-ventilated area.[7] Avoid contact with skin and eyes.[9] Due to its hygroscopic nature, exposure to moist air or water should be avoided.[9]

Incompatible Materials: Strong oxidizing agents.[1][9]

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-5-imidazolemethanol 97 38585-62-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 4-Methylimidazol-5-ylmethanolhydrochloride | C5H9ClN2O | CID 3084707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. This compound CAS 38585-62-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound CAS#: 38585-62-5 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pschemicals.com [pschemicals.com]

- 11. This compound | 38585-62-5 [amp.chemicalbook.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. prepchem.com [prepchem.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 4-Methyl-5-imidazolemethanol hydrochloride

CAS Number: 38585-62-5

This technical guide provides a comprehensive overview of 4-Methyl-5-imidazolemethanol hydrochloride, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, biological relevance, and safety protocols.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a hydrochloride salt of a substituted imidazole derivative, making it soluble in polar solvents like water, methanol, and ethanol.[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38585-62-5 | [2] |

| Molecular Formula | C₅H₈N₂O · HCl | [3] |

| Molecular Weight | 148.59 g/mol | [2] |

| Melting Point | 233 °C (decomposes) | [3][4] |

| Boiling Point | 389.1°C at 760 mmHg (for free base) | [5] |

| Appearance | White to off-white or very slightly beige crystalline powder | [1][5] |

| Solubility | Soluble in water.[1] Soluble in DMSO (sparingly) and Methanol (slightly). | [1][6] |

| SMILES String | Cl.Cc1[nH]cnc1CO | [3] |

| InChI Key | UBHDUFNPQJWPRQ-UHFFFAOYSA-N | [2][3] |

**2. Synthesis and Purification

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available imidazole derivatives.[1] One documented method involves the hydrolysis of a chloromethyl-substituted imidazole precursor.

Experimental Protocol: Synthesis from 4-methyl-5-chloromethyl-imidazole hydrochloride

A common laboratory-scale synthesis is the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.[7]

-

Dissolution: Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.

-

Reaction: Stir the mixture for 4.5 hours while maintaining a temperature of 50-60°C.

-

Isolation: After the reaction is complete, substantially distill off the water to isolate the product.

Purification is typically achieved through recrystallization from a suitable solvent system to yield a product with a purity of 97% or higher.[3][8]

**3. Biological Activity and Applications

This compound is primarily utilized as a synthetic intermediate in biochemical and pharmaceutical research.[1][9] Its structural features make it a valuable building block for more complex molecules.

-

Synthetic Intermediate: It is a key precursor in the synthesis of histamine receptor agonists and antagonists.[1] It has been specifically used to synthesize 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, a tridentate ligand.[3][8]

-

Pharmaceutical Research: The imidazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][10] While this specific compound's direct biological activity is not extensively documented, its role as a precursor is significant.[9]

-

Reference Standard: It is also identified as "Cimetidine EP Impurity I," indicating its use as a reference standard in the quality control of the drug Cimetidine.[11]

Although no specific signaling pathways have been definitively associated with this compound itself, related imidazole derivatives have been studied as inhibitors of pathways critical in cancer research, such as sirtuins and the c-Myc-Max dimerization process.[12][13]

Safety and Toxicology

This compound is classified as an irritant.[1][2] Standard laboratory precautions should be taken when handling it. The available safety data is summarized below.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Target Organs | Respiratory system | [3][14] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[6][14][15] Keep away from strong oxidizing agents. | [1][14] |

While comprehensive toxicological data is limited, it should be handled with the standard precautions for nitrogenous organic compounds and hydrochloride salts.[1] There is no conclusive evidence linking this specific compound to carcinogenicity.[1] However, the related compound 4-methylimidazole has been identified as a carcinogen by the National Toxicology Program.[16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Methylimidazol-5-ylmethanolhydrochloride | C5H9ClN2O | CID 3084707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-5-imidazolemethanol 97 38585-62-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS 38585-62-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound CAS#: 38585-62-5 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. longdom.org [longdom.org]

- 11. This compound | 38585-62-5 [amp.chemicalbook.com]

- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 38585-62-5|(4-Methyl-1H-imidazol-5-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 16. Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 4-Methyl-5-imidazolemethanol hydrochloride

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-5-imidazolemethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound (CAS No: 38585-62-5). This compound is a significant heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including histamine receptor antagonists. This document collates essential data for researchers and professionals engaged in drug discovery and development, presenting quantitative information in structured tables and illustrating key processes with detailed diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is soluble in polar solvents such as water, methanol, and ethanol.[1] The compound is generally stable under standard conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[2]

| Property | Value |

| CAS Number | 38585-62-5 |

| Molecular Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 231-235 °C (decomposes) |

| Boiling Point | 389.1 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in water, methanol, and ethanol; Sparingly soluble in DMSO |

| Purity | Typically ≥97% or ≥98% |

Molecular Structure

The consists of a 4-methylimidazole ring substituted at the 5-position with a hydroxymethyl group. The imidazole ring is protonated and forms a hydrochloride salt.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While publicly available high-resolution spectra are limited, the following tables summarize expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl, methylene, and imidazole ring protons. The exact chemical shifts can vary depending on the solvent used.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl protons (CH₃) | ~2.3 | Singlet |

| Methylene protons (CH₂) | ~4.5 | Singlet |

| Imidazole C2-H | ~9.0 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The following are the reported chemical shifts for the free base, 4-hydroxymethyl-5-methylimidazole, which serve as a close reference.[3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methyl carbon (CH₃) | ~10-15 |

| Methylene carbon (CH₂OH) | ~50-55 |

| Imidazole C4 | ~125-130 |

| Imidazole C5 | ~130-135 |

| Imidazole C2 | ~135-140 |

FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H stretch | Hydroxyl (-OH) |

| 3200 - 2800 | N-H stretch, C-H stretch | Imidazole N-H, Alkyl C-H |

| ~1650 | C=N stretch | Imidazole ring |

| ~1580 | C=C stretch | Imidazole ring |

| ~1050 | C-O stretch | Primary alcohol |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.

Materials:

-

4-methyl-5-chloromethyl-imidazole hydrochloride

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to 50-60 °C and stir for 4.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the water by distillation under reduced pressure.

-

Recrystallize the resulting crude product from ethanol to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for histamine H₂ receptor antagonists.[1] Its structure provides a key scaffold for building more complex molecules with therapeutic potential.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | H315 | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | H319 | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Tract Irritation | H335 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic signatures, and synthetic methodologies. The structured presentation of this data aims to support researchers and drug development professionals in their work with this versatile intermediate.

References

Technical Guide: Solubility of 4-Methyl-5-imidazolemethanol Hydrochloride in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-5-imidazolemethanol hydrochloride in polar solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility information and presents a detailed, standard experimental protocol for its quantitative determination. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a heterocyclic organic compound.[1] It exists as a white to off-white crystalline solid and is known to be moderately hygroscopic.[1] This compound serves as a valuable synthetic intermediate in various chemical and pharmaceutical research applications, particularly in the synthesis of histamine receptor agonists and antagonists.[1] Given its role as a precursor in drug development, understanding its solubility in various solvent systems is critical for reaction kinetics, purification, and formulation.

Qualitative Solubility Profile

Published data and supplier information indicate that this compound is soluble in polar solvents. The hydrochloride salt structure enhances its solubility in protic polar solvents. A summary of the available qualitative solubility information is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Appreciable solubility, Soluble | [1] |

| Methanol | Appreciable solubility, Slightly soluble | [1][2] |

| Ethanol | Appreciable solubility | [1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The absence of specific quantitative solubility data in the literature necessitates experimental determination. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound and is recommended for this purpose. The following protocol is a generalized procedure that can be adapted for this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected polar solvents (e.g., water, methanol, ethanol, analytical grade)

-

Vials with screw caps or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired polar solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Sample Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microcrystals, immediately filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

The following diagram illustrates the workflow for this experimental protocol.

Logical Relationships in Solubility Studies

The solubility of an ionizable compound like this compound is influenced by several factors. The logical relationship between these factors and the experimental outcome is crucial for designing robust studies.

Conclusion

References

An In-depth Technical Guide on 4-Methyl-5-imidazolemethanol hydrochloride: Synthesis, Chemical Profile, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-imidazolemethanol hydrochloride (CAS RN: 38585-62-5) is a heterocyclic organic compound with significance in pharmaceutical research and development. This technical guide consolidates available information on its chemical properties, synthesis, and, most notably, its roles as a key synthetic intermediate and a known impurity in the production of the histamine H2 receptor antagonist, cimetidine. While direct pharmacological studies on its mechanism of action are not publicly available, its structural relationship to biologically active molecules warrants a thorough examination of its chemical context. This document provides a comprehensive overview for researchers and professionals engaged in medicinal chemistry, process development, and quality control.

Introduction

This compound is a stable, crystalline solid belonging to the imidazole class of compounds.[1] Imidazole derivatives are of profound interest in medicinal chemistry due to their presence in biologically crucial molecules like the amino acid histidine and their ability to act as ligands for various biological targets. This compound, in particular, serves as a valuable building block in the synthesis of more complex pharmaceutical agents, including histamine receptor agonists and antagonists.[1] Furthermore, its identification as a process-related impurity in the manufacturing of cimetidine underscores its importance in the quality control and safety assessment of this widely used therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

| Property | Value | Reference |

| CAS Number | 38585-62-5 | --INVALID-LINK-- |

| Molecular Formula | C₅H₉ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 148.59 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 233 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| SMILES | Cl.Cc1[nH]cnc1CO | --INVALID-LINK-- |

| InChI Key | UBHDUFNPQJWPRQ-UHFFFAOYSA-N | --INVALID-LINK-- |

Role as a Synthetic Intermediate

The primary utility of this compound in research and development lies in its role as a versatile synthetic intermediate.[2] Its structure, featuring a substituted imidazole ring with a hydroxymethyl group, provides a scaffold for the construction of more complex molecules. It has been specifically noted for its use in the preparation of histamine receptor agonists and antagonists.[1]

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a starting material for the synthesis of various imidazole-based compounds.

Relationship with Cimetidine

This compound is well-documented as a known impurity of the drug cimetidine, where it is designated as "Cimetidine Impurity I". Cimetidine is a histamine H2 receptor antagonist used to decrease stomach acid production. Given that both compounds share the 4-methylimidazole core structure, it is plausible that this impurity arises during the synthesis of cimetidine or as a degradation product.

The structural relationship between this compound and cimetidine is depicted below.

Due to its status as an impurity, the characterization and quantification of this compound are critical for ensuring the quality and safety of cimetidine formulations. Regulatory agencies typically require strict control over the levels of such impurities in final drug products.

Putative Mechanism of Action: An Evidence Gap

A thorough review of the scientific literature reveals a lack of direct studies on the mechanism of action of this compound as a standalone pharmacological agent. There is no available data on its binding affinity for histamine receptors or other potential cellular targets, nor are there reports on its functional activity (e.g., agonist, antagonist, or inverse agonist properties).

Consequently, any discussion of its mechanism of action would be purely speculative and based on its structural similarity to cimetidine and other histamine receptor ligands. It is possible that it could exhibit weak activity at the H2 receptor, but without experimental evidence, this remains an unproven hypothesis.

Experimental Protocols

Given the absence of studies on its direct pharmacological action, this section will instead focus on a relevant analytical method for its identification.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The identification and quantification of this compound as an impurity in cimetidine are typically achieved using High-Performance Liquid Chromatography (HPLC). A general protocol would involve:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both cimetidine and the impurity show significant absorbance (e.g., around 220 nm).

-

Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of this compound.

Conclusion

This compound is a chemically significant compound primarily recognized for its role as a synthetic intermediate in the preparation of pharmaceutically active molecules and as a known impurity in the drug cimetidine. While its own mechanism of action has not been elucidated, its structural features and relationship to a prominent H2 receptor antagonist make it a compound of interest for medicinal chemists, process development scientists, and quality control analysts. Future research could explore its potential for weak pharmacological activity, which would be of interest in the context of drug safety and impurity profiling. For now, its value remains firmly in the realm of chemical synthesis and pharmaceutical quality assurance.

References

The Versatile Intermediate: A Technical Review of 4-Methyl-5-imidazolemethanol Hydrochloride and Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-imidazolemethanol hydrochloride, a heterocyclic organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural similarity to a portion of the histamine molecule has made it a valuable precursor in the development of histamine H2-receptor antagonists. Furthermore, the imidazole core is a recurring motif in compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of the well-established drug Cimetidine and the broader potential of the imidazole scaffold in anti-inflammatory drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 38585-62-5 |

| Molecular Formula | C₅H₈N₂O·HCl |

| Molecular Weight | 148.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 233 °C (decomposes) |

| Solubility | Soluble in water |

Core Application: Synthesis of Cimetidine

This compound is a pivotal intermediate in the synthesis of Cimetidine, a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves a multi-step process, which is outlined in the workflow diagram and detailed protocol below.

Cimetidine Synthesis Workflow

Caption: Synthetic workflow for Cimetidine from this compound.

Experimental Protocol: Synthesis of Cimetidine from 4-Methyl-5-imidazolemethanol

This protocol represents a generalized pathway compiled from various sources. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary based on the specific literature procedure.

Step 1: Synthesis of 4-Methyl-5-chloromethylimidazole hydrochloride

-

To a stirred solution of thionyl chloride, slowly add this compound at a controlled temperature (e.g., below 10°C).

-

After the addition is complete, the reaction mixture is gently warmed to facilitate the conversion.

-

The product, 4-Methyl-5-chloromethylimidazole hydrochloride, is typically precipitated by the addition of a non-polar solvent like diethyl ether.

-

The precipitate is then filtered, washed, and dried.

Step 2: Reaction with Cysteamine

-

The 4-Methyl-5-chloromethylimidazole hydrochloride is reacted with cysteamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt.

-

This reaction forms the key intermediate, 4-{[(2-aminoethyl)thio]methyl}-5-methylimidazole.

Step 3: Formation of the Guanidine Moiety and Final Product

-

The intermediate amine from Step 2 is then reacted with N-cyano-N',S-dimethylisothiourea. This reaction introduces the cyanoguanidine group.

-

The resulting intermediate is subsequently treated with methylamine to yield the final product, Cimetidine.

-

The crude Cimetidine is then purified, typically by recrystallization, to obtain the final active pharmaceutical ingredient.

Biological Activity of Cimetidine

Cimetidine functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Histamine H2 Receptor Signaling Pathway and Cimetidine Inhibition

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Cimetidine

For Researchers, Scientists, and Drug Development Professionals

Cimetidine, a landmark histamine H₂-receptor antagonist, revolutionized the treatment of peptic ulcers and related gastrointestinal disorders. Its synthesis, a cornerstone of medicinal chemistry, involves several key intermediates. This technical guide provides a detailed exploration of the core synthetic pathways, offering in-depth experimental protocols, quantitative data, and logical visualizations to aid researchers and professionals in the field of drug development.

Core Synthetic Pathways and Key Intermediates

The industrial synthesis of cimetidine has evolved, but most routes converge on the construction of the imidazole ring followed by the elaboration of the side chain. Two primary pathways are prominent, both highlighting critical intermediates that are central to the final assembly of the cimetidine molecule.

Pathway 1: Commencing with the Imidazole Ring

This widely utilized pathway begins with the formation of a substituted imidazole derivative, which is then functionalized to introduce the characteristic side chain.

A pivotal intermediate in this route is 4-methyl-5-hydroxymethylimidazole . This compound serves as the foundational block, providing the core imidazole structure with a reactive handle for subsequent modifications.[1][2] From this intermediate, the synthesis proceeds through the introduction of the sulfur-containing side chain, leading to another crucial intermediate, 4-((2-aminoethyl)thiomethyl)-5-methylimidazole . This intermediate is then reacted with a cyanoguanidine derivative to complete the synthesis of cimetidine.

Pathway 2: Building the Imidazole Ring from Acyclic Precursors

An alternative approach involves the construction of the imidazole ring from acyclic starting materials. This pathway often begins with readily available compounds like ethyl 2-chloroacetoacetate.

In this route, a key intermediate formed is 4-carbethoxy-5-methylimidazole . This is achieved through the reaction of ethyl 2-chloroacetoacetate with formamide.[3] The carbethoxy group is then reduced to a hydroxymethyl group, yielding the common intermediate 4-methyl-5-hydroxymethylimidazole , thus converging with the first pathway.

Key Intermediates and their Synthesis

The following sections provide detailed experimental protocols for the synthesis of the principal intermediates in the cimetidine manufacturing process.

4-Methyl-5-hydroxymethylimidazole

This is arguably the most critical intermediate, serving as the starting point for the elaboration of the cimetidine side chain. A common and efficient method for its preparation is the hydroxymethylation of 4-methylimidazole with formaldehyde.[1][4][5]

Experimental Protocol:

To a solution of 4-methylimidazole (164.2 g, 2.0 mol) in water (36 g, 2.0 mol), an aqueous solution of formaldehyde (166.4 g of 36.1% solution, 2.0 mol) is added dropwise while maintaining the temperature below 30°C. The pH of the reaction mixture is then adjusted to approximately 12.4 with a concentrated sodium hydroxide solution. The mixture is stirred at 30°C for 24 hours, during which the pH is maintained between 12.2 and 12.4 by the periodic addition of sodium hydroxide.[5] After the reaction is complete, the mixture is neutralized with hydrochloric acid and evaporated to dryness. The product is then extracted with hot isopropanol. Evaporation of the isopropanol and subsequent crystallization from acetone yields 4-methyl-5-hydroxymethylimidazole.

| Parameter | Value | Reference |

| 4-Methylimidazole | 164.2 g (2.0 mol) | [5] |

| Formaldehyde (36.1%) | 166.4 g (2.0 mol) | [5] |

| Reaction Temperature | 30°C | [5] |

| Reaction pH | 12.2 - 12.4 | [5] |

| Reaction Time | 24 hours | [5] |

| Yield | 84.7% | [4] |

4-((2-Aminoethyl)thiomethyl)-5-methylimidazole Dihydrochloride

This intermediate is formed by linking a cysteamine moiety to the hydroxymethyl group of 4-methyl-5-hydroxymethylimidazole.

Experimental Protocol:

4-Methyl-5-hydroxymethylimidazole hydrochloride is reacted with an excess of 2-mercaptoethylamine hydrochloride (cysteamine hydrochloride). The reaction can be carried out by heating a finely powdered mixture of the two reagents. For instance, 84 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride and 57 parts of cysteamine hydrochloride are intimately mixed and heated at 80°C for 2 hours, followed by 7 hours at 100°C.[2] The resulting product is 4-((2-aminoethyl)thiomethyl)-5-methylimidazole dihydrochloride.

| Parameter | Value | Reference |

| Reactants | 4-Methyl-5-chloromethyl-imidazole HCl & Cysteamine HCl | [2] |

| Reaction Temperature | 80°C then 100°C | [2] |

| Reaction Time | 9 hours | [2] |

| Yield | 98% | [2] |

N-Cyano-N'-methyl-N''-(2-chloroethyl)guanidine

This intermediate provides the cyanoguanidine portion of the cimetidine molecule. Its synthesis starts from dimethyl-(N-cyanoimido)carbonate.

Experimental Protocol:

Dimethyl-(N-cyanoimido)carbonate is reacted with 2-chloroethylamine hydrochloride to form N-cyano-N'-(2-chloroethyl)-O-methylisourea. This intermediate is then reacted with methylamine to yield N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine.[6]

Final Synthesis of Cimetidine

The final step in the synthesis involves the coupling of the imidazole-containing intermediate with the cyanoguanidine portion.

Experimental Protocol:

A common method involves the reaction of 4-((2-aminoethyl)thiomethyl)-5-methylimidazole with N-cyano-N',S-dimethylisothiourea. This reaction is typically carried out in a suitable solvent such as acetonitrile. The reaction mixture is heated to reflux to drive the reaction to completion. Another route involves reacting O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine in an aqueous methylamine solution.[7] For example, N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine (16.0 g, 0.1 mole) is suspended in 40% aqueous methylamine (150 ml). O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (29.7 g, 0.1 mole) is added, and the mixture is heated to reflux for 30 minutes. Upon cooling, cimetidine crystallizes from the solution.[7]

| Parameter | Value | Reference |

| N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine | 16.0 g (0.1 mol) | [7] |

| O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate HBr | 29.7 g (0.1 mol) | [7] |

| Solvent | 40% Aqueous Methylamine (150 ml) | [7] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 30 minutes | [7] |

| Yield | 70% | [7] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to cimetidine.

Caption: Pathway 1: Synthesis of Cimetidine from 4-Methylimidazole.

Caption: Pathway 2: Synthesis of Cimetidine from Ethyl 2-chloroacetoacetate.

References

- 1. scribd.com [scribd.com]

- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 3. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 5. US4189591A - Method of preparing 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 4-Methyl-5-imidazolemethanol hydrochloride

This technical guide provides comprehensive information on the stability and storage conditions for 4-Methyl-5-imidazolemethanol hydrochloride (CAS No. 38585-62-5). The information is intended for researchers, scientists, and professionals in drug development who handle or store this compound.

Chemical and Physical Properties

This compound is an organic heterocyclic compound.[1] It presents as a white to off-white or very slightly beige crystalline solid or powder.[1][2] The compound typically has little to no odor, though a faint amine-like scent may be present due to impurities.[1] It is known to be moderately hygroscopic.[1][3]

| Property | Value | References |

| CAS Number | 38585-62-5 | [4] |

| Molecular Formula | C₅H₈N₂O·HCl | [4] |

| Molecular Weight | 148.59 g/mol | [4] |

| Appearance | White to off-white/very slightly beige crystalline powder | [1][2] |

| Melting Point | 231-235 °C (with decomposition) | [2] |

| Solubility | Soluble in water (50 mg/mL), methanol, and ethanol. Insoluble in petroleum ether. | [1][5] |

| Hygroscopicity | Moderate | [1][3] |

Stability Profile

This compound is generally stable under normal ambient temperatures and pressures.[1][2][3] However, its stability can be compromised by exposure to moisture, light, and incompatible materials.

Key Stability Factors:

-

Moisture: The compound is moderately hygroscopic and should be protected from moisture and humid air to prevent degradation.[1][3][5]

-

Light: Long-term stability may be enhanced by protecting the compound from light.[1][6]

-

Temperature: While stable at room temperature, storage in a cool place is recommended.[1][3] Some suppliers recommend refrigeration (2-8°C).[7]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be avoided.[1][3][6]

Hazardous Decomposition: Upon thermal decomposition, the compound can break down into hazardous products, including:

-

Irritating and toxic fumes and gases[1]

Hazardous polymerization of this compound has not been reported.[1][3]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

| Condition | Recommendation | References |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though 2-8°C is also recommended for long-term storage. | [1][3][7] |

| Atmosphere | Store in a tightly closed container. For enhanced stability, particularly after opening, storage under an inert atmosphere (e.g., nitrogen or argon) is advised. | [1][3][6][7][8] |

| Ventilation | Ensure storage in a well-ventilated area. | [2][3][6] |

| Light | Protect from direct sunlight. | [1][6] |

| Security | Store in a locked-up, secured area. | [1][6][8] |

Handling Workflow:

The following diagram outlines the recommended workflow for handling the compound upon receipt and during experimental use.

Caption: Recommended workflow for receiving, handling, and storing this compound.

Potential Degradation Pathway

While specific degradation pathways have not been detailed in the provided literature, a logical pathway can be inferred from the hazardous decomposition products formed under thermal stress.

Caption: Potential thermal degradation pathway of this compound.

General Protocol for Chemical Stability Testing

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Methodology:

-

Initial Characterization:

-

Perform initial analysis of a control sample (stored at optimal conditions, e.g., -20°C, dark, desiccated) to establish a baseline.

-

Analytical methods may include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is a common starting point.

-

Mass Spectrometry (MS): To identify the molecular weights of any new peaks observed in the HPLC chromatogram, aiding in the identification of degradation products.

-

Visual Appearance: Record any changes in color or physical state.

-

Moisture Content: Use Karl Fischer titration to determine the initial water content.

-

-

-

Stress Conditions:

-

Thermal Stability: Store accurately weighed samples in sealed vials at elevated temperatures (e.g., 40°C, 60°C).

-

Humidity Stability: Store samples in controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

-

Time Points:

-

Withdraw samples from each stress condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

At each time point, analyze the stressed samples alongside a control sample using the established analytical methods (HPLC, MS, etc.).

-

Calculate the percentage of the parent compound remaining.

-

Identify and quantify any significant degradation products.

-

Experimental Workflow Diagram:

Caption: General workflow for a chemical stability testing protocol.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS 38585-62-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. benchchem.com [benchchem.com]

- 8. lobachemie.com [lobachemie.com]

historical synthesis methods of 4-Methyl-5-imidazolemethanol hydrochloride

An In-depth Technical Guide to the Historical Synthesis Methods of 4-Methyl-5-imidazolemethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for this compound, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, presenting quantitative data in a structured format, and offers detailed experimental protocols for key methodologies. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as 4-hydroxymethyl-5-methylimidazole hydrochloride, is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the H2-antagonist cimetidine.[1][2] Its synthesis has been a subject of considerable research, leading to the development of several distinct methods over the years. This guide explores the evolution of these synthetic strategies, from early low-yield procedures to more efficient industrial-scale processes.

Key Synthetic Routes

The historical synthesis of this compound can be broadly categorized into four main approaches, each with its own set of advantages and challenges. These routes are:

-

Hydroxymethylation of 4-Methylimidazole: Direct introduction of a hydroxymethyl group onto the 4-methylimidazole ring using formaldehyde.

-

Reduction of Imidazole-5-Carboxylic Acid Esters: Conversion of an ester functional group at the 5-position to a hydroxymethyl group.

-

Hydrolysis of 4-Methyl-5-chloromethylimidazole: A two-step process involving chloromethylation followed by hydrolysis.

-

Hydrolysis of Bis-(imidazolylmethyl)-ether: Conversion of an ether byproduct back to the desired alcohol.

The following sections provide a detailed examination of each of these synthetic pathways.

Data Presentation: Comparison of Synthesis Methods

The table below summarizes the quantitative data for the different historical synthesis methods of this compound, allowing for a clear comparison of their efficiencies and reaction conditions.

| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Hydroxymethylation (Windaus, 1909) | 4-Methylimidazole, Formaldehyde solution | None | 120°C, 8 hours (in a sealed tube) | Low (reported as "small amounts") | [3] |

| Hydroxymethylation (Erlenmeyer et al., 1948) | 4-Methylimidazole, Formaldehyde solution | None | 120°C, 4-6 hours | 11% | [3] |

| Hydroxymethylation (Alkaline) | 4-Methylimidazole, Formaldehyde | NaOH | pH 12-13, 30-40°C, ~50 hours | 68-84.7% | [3][4] |

| Reduction of Ester | Ethyl 4-methylimidazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄), HCl | 0°C to room temp, 24 hours (for reduction) | ~60% | [5] |

| Hydrolysis of Chloro-derivative | 4-Methyl-5-chloromethylimidazole HCl | Water | 50-60°C, 4.5 hours | 73% | [6] |

| Hydrolysis of Bis-ether | bis-(5-methyl-4-imidazolyl)methyl ether | Water, HCl | 100-130°C, pH 2.5-3 | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical synthesis of this compound.

Synthesis via Hydroxymethylation of 4-Methylimidazole (Alkaline Conditions)

This method represents a significant improvement over the early high-temperature approaches, offering much higher yields under milder conditions.

Experimental Protocol:

-

Melt 164.2 g (2.0 mol) of 4-methylimidazole and add 36 g of water with stirring under a nitrogen atmosphere until a solution is obtained.[4]

-

Add 166.4 g of a 36.1% aqueous formaldehyde solution (2.0 mol) dropwise while maintaining the temperature below 30°C with cooling.[4]

-

Adjust the reaction mixture to a pH of 12.4 by adding a 40% aqueous sodium hydroxide solution.[4]

-

Stir the mixture at 30°C for 24 hours, maintaining the pH between 12.2 and 12.4 by the periodic addition of sodium hydroxide solution.[4]

-

After the reaction is complete, neutralize the solution with concentrated hydrochloric acid.[3]

-

Evaporate the solution to dryness in vacuo.[3]

-

Add isopropanol to the residue and remove water by azeotropic distillation.[3]

-

Filter the hot solution to remove the precipitated sodium chloride.[3]

-

Cool the filtrate and introduce 74 g of gaseous hydrogen chloride at a temperature not exceeding 40°C.[3]

-

The hydrochloride salt crystallizes out. Further concentrate the mother liquor and add acetone to achieve complete crystallization.[3]

-

Collect the product by filtration. Yield: 238 g (80% of theory).[3]

Synthesis via Reduction of Ethyl 4-methylimidazole-5-carboxylate

This method utilizes a powerful reducing agent to convert the ester group to a hydroxymethyl group.

Experimental Protocol:

-

Prepare a suspension of 5.4 g (142 mmol) of lithium aluminum hydride in 200 mL of THF at 0°C.[7]

-

Add a slurry of 15.4 g (100 mmol) of ethyl 4-methylimidazole-5-carboxylate in 100 mL of THF in portions to the LiAlH₄ suspension.[7]

-

Stir the resulting solution for 24 hours at room temperature.[7]

-

Carefully add concentrated HCl to quench the reaction.[7]

-

Evaporate the organic solvent.[7]

-

Add absolute ethanol to the residue, heat the mixture to boiling, and filter it hot through Celite.[7]

-

Evaporate the filtrate to afford the crude product. The free base can then be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.[5][7]

Synthesis via Hydrolysis of 4-Methyl-5-chloromethylimidazole Hydrochloride

This two-step approach first introduces a chloromethyl group, which is subsequently hydrolyzed to the desired alcohol.

Experimental Protocol:

-

Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.[6][8]

-

Stir the mixture for 4.5 hours at a temperature of 50°-60° C.[6][8]

-

After the reaction, substantially distill off the water under reduced pressure.[6]

-

The resulting crystal slurry is then recrystallized from ethanol, with cooling in ice, to yield 43.4 parts (73%) of 4-methyl-5-hydroxymethyl-imidazole hydrochloride.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Synthesis via alkaline hydroxymethylation.

Caption: Synthesis via reduction of an ester.

Caption: Synthesis via hydrolysis of the chloro-derivative.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. Early methods were characterized by harsh conditions and low yields. Subsequent research, driven by the compound's importance as a pharmaceutical intermediate, led to the development of more efficient and scalable processes. The alkaline hydroxymethylation of 4-methylimidazole and the reduction of the corresponding carboxylic acid ester have emerged as viable industrial routes. This guide provides researchers and drug development professionals with a comprehensive historical and practical understanding of the synthesis of this important molecule, offering a foundation for further process optimization and development.

References

- 1. scbt.com [scbt.com]

- 2. 4-甲基-5-羟甲基咪唑 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 4. US4189591A - Method of preparing 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 5. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]

- 6. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 7. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for 4-Methyl-5-imidazolemethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-imidazolemethanol hydrochloride (CAS: 38585-62-5) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Primarily, it is utilized in the synthesis of more complex molecules, including tridentate ligands and as a building block in the development of pharmaceutical compounds. This document provides a comprehensive overview of its properties, safety information, and a detailed experimental protocol for a key application: the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Compound Information

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38585-62-5 | [2] |

| Molecular Formula | C₅H₈N₂O·HCl | [2] |

| Molecular Weight | 148.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 233 °C (decomposes) | |

| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in DMSO. | [1] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Applications

The primary application of this compound is as a precursor in organic synthesis. It is a key intermediate in the preparation of various compounds, including:

-

Tridentate Ligands: It is notably used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, a tridentate ligand.[3] Tridentate ligands are crucial in coordination chemistry and can be used to form stable complexes with metal ions, which have applications in catalysis and materials science.

-

Pharmaceutical Intermediates: This compound serves as a building block in the development of new therapeutic agents.[1] It has been implicated as a synthetic intermediate in the preparation of histamine receptor agonists and antagonists.[1]

-

Cimetidine Impurity: It is also known as an impurity of Cimetidine, a histamine H2 receptor antagonist.

Due to its role as a synthetic intermediate, there is limited information on its direct biological activity or its involvement in specific signaling pathways. Its utility lies in its chemical reactivity to construct more elaborate molecular architectures.

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane using this compound as the starting material.

Workflow for the Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

Caption: Synthetic workflow for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This protocol is based on a procedure for a similar compound and is a common method for converting hydroxymethyl groups to chloromethyl groups.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thionyl chloride (50 ml).

-

Cool the thionyl chloride in an ice bath.

-

Slowly and in small portions, add this compound (11.2 g, 0.1 mol) to the stirred thionyl chloride over a period of 15 minutes. Caution: The reaction is vigorous. Maintain the temperature between 10°C and 20°C. A colorless precipitate will form.

-

Once the addition is complete, slowly raise the temperature to 55 ± 5°C and maintain it for 30 minutes.

-

Cool the reaction mixture to 10°C.

-

Dilute the mixture with 100 ml of diethyl ether to precipitate the product fully.

-

Collect the colorless precipitate by filtration.

-

Wash the precipitate thoroughly with diethyl ether.

-

Dry the product in air to obtain 4-methyl-5-chloromethyl imidazole hydrochloride.

Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This part of the protocol is inferred from standard organic synthesis practices for forming thioethers from alkyl halides.

Materials:

-

4-Methyl-5-chloromethyl imidazole hydrochloride (from Step 1)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-5-chloromethyl imidazole hydrochloride (2 molar equivalents) in ethanol.

-

Add sodium sulfide nonahydrate (1 molar equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Signaling Pathway (Hypothetical)

As this compound is primarily a synthetic intermediate, it is not known to directly interact with biological signaling pathways. However, the compounds synthesized from it, such as histamine receptor antagonists, would interact with specific pathways. For instance, a histamine H2 receptor antagonist would block the downstream signaling of the H2 receptor, which is typically mediated by G-proteins and adenylyl cyclase.

Caption: Hypothetical inhibition of the Histamine H2 receptor signaling pathway.

Conclusion

This compound is a versatile synthetic intermediate with important applications in the synthesis of ligands for coordination chemistry and as a building block for pharmaceutical compounds. While it does not have significant direct biological activity, its utility in constructing molecules with specific biological targets makes it a valuable compound for researchers in chemistry and drug development. The provided protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane offers a practical application for this reagent. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

References

Application Notes and Protocols: 4-Methyl-5-imidazolemethanol Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry.[1][2] Its imidazole core is a common motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of pharmaceutically relevant molecules, including the H2 receptor antagonist cimetidine, and complex ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O·HCl | [3] |

| Molecular Weight | 148.59 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 233 °C (decomposes) | [4] |

| Solubility | Soluble in water, methanol, and ethanol | [2] |

| Purity | ≥97-98% | [3][4] |

Application 1: Synthesis of Cimetidine

This compound is a crucial precursor in the multi-step synthesis of cimetidine, a widely used drug for treating ulcers and acid reflux. The overall synthetic pathway involves the initial conversion of the hydroxyl group to a more reactive chloromethyl group, followed by sequential reactions to build the final guanidine structure.

Experimental Workflow: Synthesis of Cimetidine

Caption: Synthetic pathway for Cimetidine starting from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This protocol describes the conversion of the hydroxymethyl group of the starting material to a chloromethyl group using thionyl chloride.

-

Materials:

-

4-Methyl-5-imidazolemethanol (free base of the hydrochloride salt) (11.2 g, 0.1 mol)

-

Thionyl chloride (50 ml)

-

Diethyl ether

-

Ice bath, round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, stir 50 ml of thionyl chloride in an ice bath.

-

Slowly add 11.2 g of 4-methyl-5-hydroxymethylimidazole in small portions over 15 minutes, maintaining the temperature between 10°C and 20°C.[5] A colorless precipitate will form.

-

After the addition is complete, slowly raise the temperature to 55°C ± 5°C over 30 minutes and maintain for another 30 minutes.[5]

-

Cool the mixture to 10°C and dilute with 100 ml of diethyl ether.[5]

-

Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry.

-

-

Quantitative Data:

| Product | Yield | Melting Point |

| 4-Methyl-5-chloromethyl imidazole hydrochloride | 91% (15.23 g) | 208-211°C (dec.) |

Step 2: Synthesis of 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride

This step involves the reaction of the chloromethyl intermediate with cysteamine hydrochloride.

-

Materials:

-

4-Methyl-5-chloromethyl-imidazole hydrochloride (84 parts by weight)

-

Cysteamine hydrochloride (57 parts by weight)

-

Solid-state reactor.

-

-

Procedure:

-

Quantitative Data:

| Product | Yield | Melting Point |

| 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride | 98% (120 parts) | 186-189°C |

Step 3: Synthesis of Cimetidine

This final step involves the formation of the cyanoguanidine moiety.

-

Materials:

-

4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole

-

N-Cyano-N',S-dimethylisothiourea or Dimethylcyanodithioimido carbonate

-

Methylamine

-

-

Procedure:

-

React 4-/(2-aminoethyl)-thiomethyl/-5-methyl-imidazole with N-cyano-N',S-dimethylisothiourea or dimethylcyanodithioimido carbonate to form N-cyano-N'-{2-/(5-methylimidazole-4-yl)methylthio/ethyl}-S-methylisothiourea.[6]

-

React the resulting intermediate with methylamine to yield cimetidine.[6] An overall yield of up to 60% can be achieved for this two-step process.[6]

-

Application 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This compound can be utilized in the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. This is accomplished by first converting it to the chloromethyl derivative, which is then reacted with a sulfur source.

Experimental Workflow: Synthesis of a Tridentate Ligand

Caption: Synthetic route for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

Follow the protocol detailed in Application 1, Step 1.

Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This protocol describes the formation of the thioether linkage.

-

Materials:

-

4-Methyl-5-chloromethyl imidazole hydrochloride

-

Sodium sulfide (Na₂S)

-

Methanol or another suitable solvent

-

-

Procedure:

-

Dissolve 4-methyl-5-chloromethyl imidazole hydrochloride in a suitable solvent such as methanol.

-

Add a stoichiometric amount of sodium sulfide to the solution.

-

The reaction proceeds via nucleophilic substitution, where the sulfide ion displaces the chloride from two molecules of the imidazole derivative to form the desired tridentate ligand.

-

-

Quantitative Data:

Safety Information

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound may cause skin and eye irritation.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of organic molecules, from pharmaceuticals like cimetidine to complex ligands. The protocols provided herein offer a guide for researchers to utilize this compound effectively in their synthetic endeavors.

References

- 1. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. KR840000071B1 - Preparation of N-cyano-N'-methyl-N "[2-((methyl-5-imidazolyl) methylthio) ethyl] guanidine - Google Patents [patents.google.com]

- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 5. prepchem.com [prepchem.com]

- 6. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Methyl-5-imidazolemethanol hydrochloride as a Tridentate Ligand Precursor

For Researchers, Scientists, and Drug Development Professionals